molecular formula C11H20 B3120972 trans-1-Propyl-4-vinyl-cyclohexane CAS No. 276877-80-6

trans-1-Propyl-4-vinyl-cyclohexane

Cat. No.: B3120972
CAS No.: 276877-80-6
M. Wt: 152.28 g/mol
InChI Key: WQLMITAVFBXRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-Propyl-4-vinyl-cyclohexane: is an organic compound with the molecular formula C11H20 . It is a cyclohexane derivative where a propyl group and a vinyl group are attached to the first and fourth carbon atoms, respectively, in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-1-Propyl-4-vinyl-cyclohexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclohexane derivatives followed by vinylation. The reaction conditions typically include the use of catalysts such as palladium or nickel complexes to facilitate the addition of the vinyl group to the cyclohexane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize high-pressure reactors and continuous flow systems to ensure efficient production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trans-1-Propyl-4-vinyl-cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids, osmium tetroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens (chlorine, bromine), appropriate solvents

Major Products Formed:

    Epoxides and diols: from oxidation reactions

    Saturated derivatives: from reduction reactions

    Halogenated compounds: from substitution reactions

Mechanism of Action

The mechanism of action of trans-1-Propyl-4-vinyl-cyclohexane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the vinyl group undergoes electrophilic addition with oxidizing agents, leading to the formation of epoxides or diols. These reactions are facilitated by the presence of catalysts that stabilize the transition state and lower the activation energy .

Comparison with Similar Compounds

Trans-1-Propyl-4-vinyl-cyclohexane can be compared with other cyclohexane derivatives such as:

    1-Propyl-4-vinyl-cyclohexane: Similar structure but different stereochemistry.

    1-Ethyl-4-vinyl-cyclohexane: Similar vinyl group but different alkyl substituent.

    1-Propyl-4-ethyl-cyclohexane: Different substituents on the cyclohexane ring.

The uniqueness of this compound lies in its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other similar compounds .

Properties

IUPAC Name

1-ethenyl-4-propylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-11-8-6-10(4-2)7-9-11/h4,10-11H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLMITAVFBXRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697416
Record name 1-Ethenyl-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276877-80-6
Record name 1-Ethenyl-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1-Propyl-4-vinyl-cyclohexane
Reactant of Route 2
Reactant of Route 2
trans-1-Propyl-4-vinyl-cyclohexane
Reactant of Route 3
Reactant of Route 3
trans-1-Propyl-4-vinyl-cyclohexane
Reactant of Route 4
trans-1-Propyl-4-vinyl-cyclohexane
Reactant of Route 5
trans-1-Propyl-4-vinyl-cyclohexane
Reactant of Route 6
trans-1-Propyl-4-vinyl-cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.